![molecular formula C22H27N3O3S B2836378 N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide CAS No. 1428116-26-0](/img/structure/B2836378.png)
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit soybean lipoxygenase (lox) . LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
Based on its structural similarity to other n-benzyl compounds, it may interact with its target enzyme (like lox) and inhibit its activity . This inhibition could result in decreased production of leukotrienes, thereby modulating inflammatory responses.
Biochemical Pathways
If it indeed inhibits lox as suggested, it would affect the arachidonic acid metabolic pathway . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes including inflammation and allergic reactions.
Pharmacokinetics
A structurally similar compound, n-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been reported to have good permeability, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide might also have favorable pharmacokinetic properties.
Result of Action
If it acts as a lox inhibitor, it could potentially reduce the production of leukotrienes, leading to a decrease in inflammation and allergic responses .
Biologische Aktivität
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O2S, with a molecular weight of approximately 370.51 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.
This compound primarily acts as an inhibitor of specific enzymes involved in the lysophosphatidic acid (LPA) signaling pathway. This pathway is crucial in various physiological processes, including cell proliferation, migration, and survival, making it a target for cancer therapy and other diseases characterized by abnormal cell signaling.
Enzyme Inhibition
Research indicates that this compound inhibits autotaxin, an enzyme that produces LPA from lysophosphatidic acid precursors. The inhibition of autotaxin has been linked to decreased tumor growth and metastasis in various cancer models. The IC50 values for this compound typically fall within the micromolar range, indicating effective inhibition at relatively low concentrations .
Therapeutic Applications
This compound has shown potential in treating several conditions:
- Cancer : The compound has demonstrated efficacy against various types of tumors, including lung, breast, and prostate cancers. It works by disrupting the LPA signaling pathway, which is often upregulated in cancerous tissues .
- Inflammatory Diseases : Its ability to modulate LPA levels suggests potential applications in treating inflammatory conditions such as arthritis and neurodegenerative diseases .
Cancer Treatment
A study published in Drug Target Insights highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, with observed reductions in LPA levels correlating with decreased angiogenesis and metastasis .
Neurodegenerative Diseases
Another research effort investigated the compound's effects on neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially offering a therapeutic avenue for diseases like Alzheimer's and Parkinson's .
Data Summary Table
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
Autotaxin Inhibition | Reduces LPA production | Cancer treatment |
Anti-inflammatory effects | Modulates immune response | Arthritis |
Neuroprotective effects | Protects neurons from oxidative stress | Neurodegenerative diseases |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide has been investigated for its effects on various biological targets:
- Receptor Modulation : This compound acts as a selective antagonist for certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. Studies indicate its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating cholinergic signaling pathways .
- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Neurobiological Research
The compound has been studied for its neuroprotective properties:
- Neuroprotection : In experimental models, this compound demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity. This suggests its potential in treating neurodegenerative diseases where oxidative damage is a key factor .
Structure-Activity Relationship Studies
The structure of this compound allows for modifications that can enhance its biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the benzene ring | Alters receptor selectivity and binding affinity |
Variation in the piperazine moiety | Impacts pharmacokinetics and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
Case Study 1: Alzheimer's Disease
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that this compound may offer a novel approach to managing Alzheimer's symptoms by targeting cholinergic deficits .
Case Study 2: Cancer Treatment
A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary signs of antitumor activity, warranting further investigation into its use as an adjunct therapy in oncology .
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2-12,17,19H,13-16,18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVRNHHOPVHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.